Tetrahydrothiophen-3-one

Catalog No.
S703139
CAS No.
1003-04-9
M.F
C4H6OS
M. Wt
102.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrothiophen-3-one

CAS Number

1003-04-9

Product Name

Tetrahydrothiophen-3-one

IUPAC Name

thiolan-3-one

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

InChI

InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2

InChI Key

DSXFPRKPFJRPIB-UHFFFAOYSA-N

SMILES

C1CSCC1=O

Canonical SMILES

C1CSCC1=O

Synthesis and Characterization:

Tetrahydrothiophen-3-one is a heterocyclic compound containing a five-membered ring with one sulfur atom and four carbon atoms. It is a valuable intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals. Researchers have developed several methods for synthesizing tetrahydrothiophen-3-one, and its characterization is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Applications in Medicinal Chemistry:

Due to its unique chemical structure, tetrahydrothiophen-3-one has been explored for its potential applications in medicinal chemistry. Studies have investigated its activity against various diseases, including cancer, Alzheimer's disease, and infectious diseases [, , ]. For instance, some derivatives of tetrahydrothiophen-3-one have shown promising anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].

Tetrahydrothiophen-3-one, also known as thiolan-3-one, is a heterocyclic nonaromatic ketone with the molecular formula C4H6OSC_4H_6OS and a molecular weight of 102.15 g/mol. This compound is characterized by its colorless to pale yellow liquid form and possesses a distinctive garlic, meaty, and buttery odor, reminiscent of cooked beef and roasted peanuts . It is classified under the thiophene family, which includes compounds containing a five-membered ring with sulfur.

  • Toxicity: While not considered highly toxic, ingestion of large amounts of tetrahydrothiophen-3-one can cause irritation of the gastrointestinal tract.
  • Flammability: It has a moderate flash point, indicating flammability at elevated temperatures [].
  • Reactivity: It can react with strong oxidizing agents, potentially leading to hazardous exothermic reactions.
Typical of ketones and thiophenes. One notable reaction involves its interaction with ethane-1,2-dithiol in the presence of p-toluenesulfonic acid as a catalyst, leading to the formation of 1,4,7-trithia-spiro[4.4]nonane with a yield of approximately 89% . Additionally, it can undergo oxidation and reduction reactions due to the presence of the carbonyl group.

Tetrahydrothiophen-3-one can be synthesized through several methods:

  • Acid-Catalyzed Reaction: One common method involves reacting 4-methoxy carboxyl-3-alkyl thiophene oxide with a 10% sulfuric acid solution, yielding tetrahydrothiophen-3-one .
  • Reduction of Thiophene Derivatives: The compound can also be obtained by reducing various thiophene derivatives under controlled conditions.
  • Cyclization Reactions: Cyclization of appropriate precursors containing sulfur and carbonyl functionalities can lead to the formation of this compound.

Limited studies have been conducted on the interaction profile of tetrahydrothiophen-3-one with biological systems. Its irritative properties necessitate caution during handling; it can cause irritation to the skin, eyes, and respiratory system upon exposure . Further research may be needed to explore its interactions at the molecular level.

Tetrahydrothiophen-3-one shares structural similarities with several other compounds within the thiophene family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Tetrahydrothiophen-3-oneC4H6OSGarlic-like odor; used as flavoring
ThiopheneC4H4SAromatic; used in organic synthesis
2-Thiophenecarboxylic AcidC6H5O2SAromatic acid; used in pharmaceuticals
DihydrothiophenoneC4H6OSSimilar structure; different reactivity
3-ThiolanoneC4H6OSStructural isomer; different properties

Tetrahydrothiophen-3-one is unique due to its nonaromatic nature and specific odor profile, distinguishing it from its aromatic counterparts like thiophene.

Physical Description

Liquid
colourless to yellow liquid with garlic, meaty, green vegetable, buttery odou

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

102.01393598 g/mol

Monoisotopic Mass

102.01393598 g/mol

Boiling Point

175.00 °C. @ 760.00 mm Hg

Heavy Atom Count

6

Density

1.194-1.199 (20°)

UNII

0E9MKH53DV

GHS Hazard Statements

Aggregated GHS information provided by 1547 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1003-04-9

Wikipedia

Dihydro-3(2H)-thiophenone

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

3(2H)-Thiophenone, dihydro-: ACTIVE

Dates

Modify: 2023-08-15

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